molecular formula C8H9N3O2 B11570219 (2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide

(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide

Cat. No.: B11570219
M. Wt: 179.18 g/mol
InChI Key: BJACAAKUZOAJSE-IZZDOVSWSA-N
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Description

(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide is a chemical compound that belongs to the class of organic compounds known as oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide typically involves the reaction of a suitable aldehyde or ketone with hydroxylamine. The reaction conditions often include:

    Reagents: Hydroxylamine hydrochloride, base (e.g., sodium carbonate or pyridine)

    Solvents: Water, ethanol, or other polar solvents

    Temperature: Room temperature to moderate heating (20-80°C)

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for oximes, including this compound, may involve continuous flow processes and optimized reaction conditions to maximize yield and purity. These methods often use automated systems to control temperature, pH, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to nitrile oxides

    Reduction: Formation of amines

    Substitution: Reaction with electrophiles to form substituted oximes

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids

    Reduction: Use of reducing agents like sodium borohydride or catalytic hydrogenation

    Substitution: Use of electrophiles like alkyl halides or acyl chlorides

Major Products Formed

    Oxidation: Nitrile oxides

    Reduction: Amines

    Substitution: Substituted oximes

Scientific Research Applications

(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide has various applications in scientific research, including:

    Chemistry: Used as intermediates in organic synthesis

    Biology: Potential use in enzyme inhibition studies

    Medicine: Investigated for potential therapeutic properties

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness can lead to different biological activities and applications compared to similar compounds.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

(2E)-2-hydroxyimino-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C8H9N3O2/c12-8(6-11-13)10-5-7-1-3-9-4-2-7/h1-4,6,13H,5H2,(H,10,12)/b11-6+

InChI Key

BJACAAKUZOAJSE-IZZDOVSWSA-N

Isomeric SMILES

C1=CN=CC=C1CNC(=O)/C=N/O

Canonical SMILES

C1=CN=CC=C1CNC(=O)C=NO

Origin of Product

United States

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